molecular formula C16H27NO4 B584794 O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate CAS No. 1346600-98-3

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate

Cat. No.: B584794
CAS No.: 1346600-98-3
M. Wt: 304.438
InChI Key: QEWDDLNGKAKJOA-GYDXGMDDSA-N
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Description

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate (CAS 1346600-98-3) is a deuterium-labeled analog of a Bisoprolol impurity, serving as a critical certified reference material (CRM) for analytical research and development . Its primary application is in the quantitative analysis and metabolic profiling of Bisoprolol, a widely prescribed cardioselective beta-1 adrenergic receptor blocker . The incorporation of seven deuterium atoms provides a distinct mass spectrometric signature, making this compound invaluable as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) methods. This enables precise and accurate quantification of Bisoprolol and its metabolites in complex biological matrices, supporting vital pharmacokinetic and bioequivalence studies . Bisoprolol itself is a cornerstone therapeutic agent for hypertension, angina pectoris, and heart failure with reduced ejection fraction (HFrEF) . Its mechanism of action involves competitive antagonism of beta-1 adrenergic receptors in the heart and kidneys, resulting in negative chronotropic and inotropic effects, reduced renin release, and ultimately lowered blood pressure and cardiac workload . Researchers utilize this compound to ensure the safety and efficacy of Bisoprolol by meticulously monitoring its impurity profile and understanding its metabolic fate in accordance with stringent regulatory guidelines. This high-purity compound (>98%) is an essential tool for pharmaceutical chemists and toxicologists focused on advancing cardiovascular drug science .

Properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3/i1D3,2D3,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWDDLNGKAKJOA-GYDXGMDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-[(2-Isopropoxyethoxy)methyl]phenol

This intermediate is synthesized via etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol using Amberlyst-15 resin as a catalyst. The reaction is conducted at 0–5°C to minimize dimerization, yielding 36–38 kg of product with >95% purity. Key steps include:

  • Reagent : 2-isopropoxyethanol, Amberlyst-15 resin.

  • Conditions : 0–5°C for 2 hours, followed by 15–20°C for 10 hours.

  • Purification : Distillation under reduced pressure and toluene-water extraction to remove residual dimers.

Epoxidation and Amine Addition

The epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)methyl]phenoxymethyl]oxirane, is treated with deuterated isopropylamine (isopropylamine-d7) to introduce deuterium. Sodium borohydride (NaBD4) facilitates ring-opening of the epoxide, yielding bisoprolol-d7 base.

  • Deuteration Source : Isopropylamine-d7 (99% isotopic purity).

  • Reaction : Methanol solvent, reflux for 3 hours.

  • Yield : 34–37 kg of bisoprolol-d7 base.

Deuteration Strategies

Isotopic Labeling via Catalytic Transfer Deuteration

Deuterium incorporation at the isopropylamine group employs transfer deuteration using NaBD4 or deuterated isopropylamine. Source highlights copper-catalyzed transfer deuteration for benzylic positions, achieving >98% deuterium incorporation in similar β-blockers. Key parameters:

  • Catalyst : Cu(OAc)₂ with BINAP ligand.

  • Deuterium Source : D₂O or deuterated alcohols.

  • Conditions : 40–60°C, 12–24 hours.

Challenges in Regioselectivity

Unwanted deuteration at aromatic or ether-linked methyl groups is mitigated by:

  • Protection-Deprotection : Temporary silylation of hydroxyl groups during amine deuteration.

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance selectivity for aliphatic deuteration.

Hemifumarate Salt Formation

The final step involves salt formation with fumaric acid in acetone or ethyl acetate:

  • Molar Ratio : Bisoprolol-d7 base to fumaric acid (2:1).

  • Conditions : Reflux for 30 minutes, followed by cooling to 0–5°C for crystallization.

  • Yield : 30–33 kg of this compound.

Purification and Quality Control

Chromatographic Methods

  • Neutral Alumina Chromatography : Removes impurities like 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzenemethanol.

  • Preparative HPLC : Achieves >99.5% chemical purity using C18 columns and acetonitrile-water mobile phases.

Isotopic Purity Verification

  • Mass Spectrometry : High-resolution MS confirms seven deuterium atoms (MW 390.52).

  • NMR : Absence of proton signals at δ 1.0–1.5 ppm (isopropyl group) confirms complete deuteration.

Comparative Analysis of Synthetic Methods

Parameter Method A Method B
Deuteration Efficiency 99% (isopropylamine)95–98% (benzylic)
Reaction Time 24 hours48 hours
Yield 70–75%60–65%
Key Advantage ScalabilityBroader substrate scope

Industrial-Scale Optimization

Cost-Effective Deuterium Sources

  • Isopropylamine-d7 : Synthesized via catalytic deuteration of acetone-d6 followed by reductive amination.

  • NaBD4 Recycling : Recovery from reaction mixtures reduces costs by 20–30% .

Chemical Reactions Analysis

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium iodide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:

    Proteomics: Used as a biochemical tool to study protein interactions and functions.

    Metabolic Research: Utilized in stable isotope labeling to study metabolic pathways in vivo.

    Environmental Studies: Employed in the analysis of environmental samples to trace chemical pollutants.

    Clinical Diagnostics: Used in the development of diagnostic assays for various diseases

Mechanism of Action

The mechanism of action of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared below with its closest structural analogs, focusing on substituents, isotopic labeling, and molecular properties.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Catalog Number (Source) Key Substituents
O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate C16H20D7NO4 • ½C4H4O4 362.47 PA STI 027760 (Pharmaffiliates), TRC D290192 Methyl group, deuterium (d7)
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate C17H22D7NO4 • ½C4H4O4 376.50 PA STI 027740 (Pharmaffiliates) Ethyl group, deuterium (d7)
O-Desisopropyl-O-methyl Bisoprolol Hemifumarate (non-deuterated) C16H27NO4 • ½C4H4O4 348.40 TRC D290190 (TRC Standards) Methyl group, no deuterium

Key Observations :

Substituent Variations: The methyl-substituted variant (362.47 g/mol) differs from the ethyl-substituted analog (376.50 g/mol) by a CH2 group, increasing the molecular weight by ~14 g/mol . The non-deuterated version (348.40 g/mol) lacks isotopic labeling, reducing its utility in isotope dilution mass spectrometry .

Functional and Analytical Utility

  • This compound: Preferred for quantifying bisoprolol metabolites due to its structural mimicry of the parent drug. Its deuterium labeling ensures minimal interference from endogenous compounds in biological samples .
  • O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate :
    • Used in specialized studies where ethyl-substituted metabolites are of interest. Its higher molecular weight allows distinct fragmentation patterns in MS, aiding in structural elucidation .
  • Non-deuterated analogs: Primarily serve as reference standards for impurity profiling but are unsuitable for quantitative assays due to isotopic interference .

Biological Activity

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily utilized in pharmacological studies to understand the metabolism and pharmacokinetics of Bisoprolol, especially in relation to its therapeutic effects on cardiovascular diseases. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.

This compound functions as a selective antagonist for the beta-1 adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines (such as adrenaline), leading to:

  • Decreased heart rate : Reduces cardiac output and oxygen demand.
  • Lowered blood pressure : Effective in managing hypertension by decreasing peripheral vascular resistance.
  • Reduced myocardial oxygen consumption : Beneficial for patients with ischemic heart conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound, Bisoprolol. Key pharmacokinetic parameters include:

ParameterValue
Absorption Almost complete (90%)
Peak Plasma Concentration 16 ng/mL (5 mg dose)
Half-Life 9–12 hours
Volume of Distribution 3.5 L/kg
Plasma Protein Binding ~30%

The compound exhibits linear kinetics and is primarily metabolized by CYP3A4, with minimal first-pass metabolism noted .

Clinical Studies

  • Hypertension Management : A clinical study involving patients with hypertension demonstrated that administration of Bisoprolol (including its deuterated form) resulted in significant reductions in both systolic and diastolic blood pressure over a six-week treatment period. The mean reduction was approximately 14.3 mmHg for systolic and 8.4 mmHg for diastolic pressures (P < 0.01) .
  • Heart Failure Outcomes : Research indicates that beta-blockers like Bisoprolol significantly reduce cardiovascular mortality in patients with heart failure. The deuterated form's effects were consistent with those observed in standard formulations, highlighting its utility in pharmacological studies aimed at understanding drug metabolism without altering therapeutic efficacy .

Pharmacogenetic Implications

A study explored the influence of genetic polymorphisms (CYP2D6 and CYP3A5) on the efficacy of Bisoprolol. Findings suggested that these polymorphisms did not significantly affect blood pressure response or plasma concentration levels, indicating a robust pharmacological profile across different genetic backgrounds .

Animal Models

In a study involving beagle dogs treated with various doses of Bisoprolol, it was found that oral administration led to higher plasma concentrations compared to conjunctival administration. Tissue concentrations were notably elevated in ocular tissues, suggesting potential applications in ocular hypertension treatments .

Human Trials

A bioequivalence study compared two formulations of Bisoprolol fumarate and found no significant differences in pharmacokinetic parameters such as AUC and Cmax between formulations. This supports the reliability of this compound as a standard for comparative studies .

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationExample ParametersReference
LC-MS/MSQuantification in biological matricesSRM transitions: m/z 326 → 116 (d7)
XRPDPolymorph identification2θ angles: 10.5°, 15.8°, 21.3°
1^1H NMRStructural confirmationδ 7.2 ppm (aromatic H), δ 1.2 (d7)

Q. Table 2. Stability Conditions for Hemifumarate Salts

ConditionDegradation ThresholdMitigation StrategyReference
Humidity (>80%)5% weight loss in 7dStore with silica gel desiccants
Light (UV)10% impurity in 48hUse amber glass vials
Temperature (25°C)No significant changeAvoid freeze-thaw cycles

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